1-[(4-chlorophenyl)methyl]-3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
Description
1-[(4-Chlorophenyl)methyl]-3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a pyrido-pyrimidine-dione derivative characterized by a bicyclic heteroaromatic core fused with a pyrimidine ring. The compound features a 4-chlorophenylmethyl group at position 1 and a branched 3-methylbutyl chain at position 2. These substituents influence its physicochemical properties, such as lipophilicity and electronic distribution, which are critical for its pharmacological activity.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(3-methylbutyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-13(2)9-11-22-18(24)16-4-3-10-21-17(16)23(19(22)25)12-14-5-7-15(20)8-6-14/h3-8,10,13H,9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYTVKRGBAQEKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(N=CC=C2)N(C1=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as pyrido[2,3-d]pyrimidines have been known to exhibit a wide range of biological activity. They have been associated with antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities.
Mode of Action
It is known that the compound is synthesized from 5-acetyl-4-aminopyrimidines, which are acylated with carboxylic anhydrides or acid chlorides. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization.
Biochemical Analysis
Biochemical Properties
Compounds of the pyrido[2,3-d]pyrimidines class are known to exhibit various biological activities such as antiproliferative, antimicrobial, anti-inflammatory, and antihistaminic activities. They can interact with multiple receptors, enzymes, and other biomolecules, influencing biochemical reactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidine-dione Derivatives
Compound A : 7-(4-Chlorophenyl)-1,3-dimethyl-5-p-tolylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS: 1217356-40-5)
- Substituents : Methyl groups at positions 1 and 3, a p-tolyl group at position 5, and a 4-chlorophenyl group at position 5.
- Molecular weight (391.857 g/mol) is lower than the target compound due to smaller substituents .
Compound B : 3-(3-Chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS: 941946-95-8)
- Substituents : Methoxy group at position 5 and a 3-chlorobenzyl group at position 3.
- The 3-chlorobenzyl substituent may confer distinct steric interactions compared to the target compound’s 4-chlorophenylmethyl group .
Thieno[3,2-d]pyrimidine-dione Derivatives
Compound C: 1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Core Structure: Thieno[3,2-d]pyrimidine-dione replaces the pyrido-pyrimidine system.
- The oxadiazole and fluorobenzyl groups may improve solubility or target selectivity compared to the target compound’s substituents .
Dihydropyrimidine Derivatives
Compound D : 1-(3-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione
- Core Structure: Dihydropyrimidine-thione with a non-aromatic ring.
- Key Differences : The thione group (C=S) at position 2 increases hydrogen-bonding capacity, while the dihydropyrimidine ring reduces planarity, likely affecting membrane permeability. The meta-chlorophenyl substituent induces a different spatial arrangement compared to the target compound’s para-substituted analog .
Pharmacological and Physicochemical Comparison
Table 1: Comparative Analysis of Key Parameters
Research Findings and Implications
- Substituent Effects : The 3-methylbutyl chain in the target compound likely increases lipophilicity, favoring blood-brain barrier penetration, whereas smaller alkyl groups (e.g., methyl in Compound A) prioritize metabolic clearance .
- Chlorophenyl Positioning : Para-substitution (target compound) versus meta-substitution (Compound D) alters molecular dipole moments and intermolecular interactions, impacting crystallinity and bioavailability .
- Heterocyclic Cores: Pyrido-pyrimidine-diones (target compound) exhibit greater planarity than dihydropyrimidines, enhancing π-π stacking in enzyme active sites. Thieno-pyrimidine-diones (Compound C) may exhibit distinct redox properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
